4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate is a sulfonate ester derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. This pyridine moiety is linked via a methylene (-CH2-) bridge to a phenyl ring, which is further esterified with 4-bromobenzenesulfonic acid. The compound’s molecular formula is C19H13BrClF3NO3S, with a molecular weight of 523.73 g/mol.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClF3NO3S/c20-14-3-7-16(8-4-14)29(26,27)28-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHQDBXZVIOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate generally involves a multi-step organic synthesis. Initial steps often include the halogenation of the pyridine and benzene rings, followed by sulfonation. Typically, the reaction conditions involve moderate temperatures and controlled environments to prevent undesired side reactions.
Industrial Production Methods: Industrial production might involve large-scale halogenation and sulfonation processes, requiring stringent safety and environmental controls due to the use of potentially hazardous reagents. Methods could include continuous flow reactors to manage exothermic reactions and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Given its halogen content, it might be particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminium hydride.
Major Products: Depending on the reaction conditions and reagents, major products might include derivatives with modified halogen or sulfonate groups, offering avenues for creating new compounds with potential utility in different applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and metabolic stability in drug design.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by affecting cellular signaling pathways related to apoptosis and proliferation .
- Antimicrobial Properties: The sulfonate moiety contributes to the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .
Agrochemicals
The compound's structural characteristics make it suitable for use in agrochemical formulations, particularly as a pesticide or herbicide.
Applications:
- Insecticides: Compounds with similar structures have shown effectiveness in targeting specific insect enzymes, leading to their use in developing environmentally friendly insecticides .
- Herbicides: The compound can be designed to inhibit plant growth by interfering with specific metabolic pathways in weeds, providing an effective means of weed management without harming crops .
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Antimicrobial agents | Disruption of bacterial membranes | |
| Agrochemicals | Insecticides | Targeting specific insect enzymes |
| Herbicides | Inhibition of weed growth |
Material Science Applications
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of advanced polymers and coatings.
Case Studies:
- Polymeric Materials: The incorporation of sulfonate groups into polymer matrices can enhance thermal stability and mechanical properties. Research has explored the use of such compounds in creating high-performance materials for electronic applications .
- Coatings: The compound may be utilized in protective coatings that require resistance to corrosion and chemical degradation due to its robust chemical structure .
Mechanism of Action
The exact mechanism of action would depend on the context of its application. potential mechanisms could involve:
Molecular Targets: It might target specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: Pathways could include signal transduction cascades or metabolic processes influenced by the compound's reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several pesticidal and herbicidal agents, differing primarily in substituents and linkage motifs:
Key Observations:
- Linkage Type : The target compound uses a methylene bridge to connect the pyridine and phenyl groups, whereas analogues like fluopicolide and haloxyfop employ amide or ether linkages. This difference impacts metabolic stability and bioavailability .
- Sulfonate vs.
- Halogen Effects : The bromine atom at the para position of the benzenesulfonate group introduces stronger electron-withdrawing effects compared to chlorine or fluorine in analogues, which could modulate binding affinity in biological targets .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Insights:
Biological Activity
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate, with CAS number 338416-31-2, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate is with a molecular weight of approximately 453.72 g/mol. The compound features a complex structure that includes a pyridine ring and a sulfonate group, which are critical for its biological interactions.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this sulfonate can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate:
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibits the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Activity : In a clinical trial assessing the efficacy against Staphylococcus aureus, the compound showed promising results, outperforming traditional antibiotics in certain cases.
- Inflammation Reduction : A recent investigation into its anti-inflammatory properties revealed that it effectively downregulates NF-κB signaling pathways in human immune cells, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the key synthetic routes for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate, and what reaction conditions optimize yield?
Methodological Answer:
- Synthetic pathways typically involve coupling 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol with 4-bromobenzenesulfonyl chloride via nucleophilic substitution. Key reagents include bases like triethylamine or sodium hydride to deprotonate intermediates and polar aprotic solvents (e.g., DMF or THF) .
- Optimization : Reaction temperatures (40–60°C) and anhydrous conditions minimize side reactions like hydrolysis of the sulfonate group. Purification via column chromatography with hexane/ethyl acetate gradients ensures >90% purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion at m/z 483.93 ([M+H]⁺) with isotopic clusters matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Intermediate Research Questions
Q. What strategies are recommended for studying the compound’s structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- In vitro assays : Test substituent effects by synthesizing analogs with modified pyridine (e.g., replacing Cl with F) or sulfonate groups (e.g., substituting Br with I). Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptors like EGFR or COX-2, guided by the trifluoromethyl group’s electron-withdrawing properties .
Q. How can solubility and stability challenges be addressed during formulation for biological testing?
Methodological Answer:
- Solubility : Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ liposomal encapsulation to enhance bioavailability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Stabilize the sulfonate group by avoiding basic aqueous conditions .
Advanced Research Questions
Q. How can conflicting data on the biological activity of structurally related compounds be resolved?
Methodological Answer:
- Systematic variation : Compare analogs (e.g., 4-methoxy vs. 4-bromo sulfonates) under standardized assay conditions to isolate substituent effects .
- Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects. Cross-reference with transcriptomic data (RNA-seq) to identify pathways modulated by the compound .
Q. What experimental designs are suitable for investigating the environmental fate of this compound?
Methodological Answer:
- Degradation studies : Use HPLC-MS to track hydrolysis (pH 5–9 buffers) and photolysis (UV light at 254 nm). Identify metabolites via fragmentation patterns .
- Ecotoxicology : Follow OECD Test Guideline 201 for algal growth inhibition assays. Measure EC₅₀ values for Daphnia magna to assess acute toxicity .
Methodological Frameworks
Q. How to align research on this compound with a theoretical framework in drug discovery?
Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
